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hydroxycyclohexyl)carbamate

Cat. No.: B121067

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((1S,2S)-2-
hydroxycyclohexyl)carbamate, a chiral amino alcohol derivative of significant interest in
pharmaceutical development. The document details its chemical properties, including its
molecular weight, and presents a plausible synthetic route with a detailed experimental
protocol for its preparation and purification. Furthermore, this guide outlines methods for the
characterization of the compound using various analytical techniques and discusses its
relevance in the synthesis of bioactive molecules.

Introduction

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in
organic synthesis. The presence of both a hydroxyl and a Boc-protected amine functionality on
a cyclohexane scaffold makes it a versatile intermediate for the synthesis of complex
molecules, particularly pharmaceuticals. The specific stereochemistry, (1S,2S), is often crucial
for the biological activity of the final drug substance, highlighting the importance of
enantiomerically pure starting materials. Chiral 1,2-amino alcohols are privileged structures in
medicinal chemistry, and their carbamate-protected forms are essential for controlled and
selective chemical transformations.
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Chemical Properties and Data

The fundamental chemical properties of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate
are summarized in the table below. The molecular weight is a critical parameter for various
analytical and synthetic calculations.

Property Value

Molecular Formula C11H21NOs

Molecular Weight 215.29 g/mol

Appearance White to off-white solid (predicted)
Stereochemistry (1s,29)

Synthesis and Purification

The synthesis of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate can be achieved
through a two-step process starting from the commercially available chiral amino alcohol,
(1S,2S)-2-aminocyclohexanol. The first step involves the protection of the amino group with a
tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of (1S,2S)-2-
aminocyclohexanol

Materials:

e (1S,2S)-2-aminocyclohexanol

» Di-tert-butyl dicarbonate (Bocz0)

 Triethylamine (TEA) or Sodium Bicarbonate (NaHCOs)
o Tetrahydrofuran (THF) or Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution

e Brine
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Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Ethyl acetate

Hexanes

Procedure:

In a round-bottom flask, dissolve (1S,2S)-2-aminocyclohexanol (1.0 eq) in THF or DCM.
Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the mixture.
Cool the reaction mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred
reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by adding water.
Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,
followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate can be purified by flash

column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively,

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed

to obtain the pure product.

Characterization
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A combination of spectroscopic methods is essential for the unambiguous characterization of
the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-
butyl group (a singlet around 1.4 ppm), protons on the cyclohexane ring (a series of
multiplets in the range of 1.0-4.0 ppm), and the proton of the hydroxyl group (a broad singlet
which is D20 exchangeable). The protons attached to the carbons bearing the amine and
hydroxyl groups will appear as distinct multiplets.

e 13C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl
carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), and the carbonyl
carbon of the carbamate (around 156 ppm). The six carbons of the cyclohexane ring will
appear in the aliphatic region, with the carbons attached to the heteroatoms shifted
downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of
3300-3500 cm~* corresponds to the O-H stretching of the hydroxyl group. A sharp peak around
3300-3400 cm~1 can be attributed to the N-H stretching of the carbamate. A strong absorption
band around 1680-1700 cm~1 is indicative of the C=0 stretching of the carbamate group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the
protonated molecule [M+H]* at m/z 216.3. A characteristic fragmentation pattern for Boc-
protected amines involves the loss of isobutylene (56 Da) or tert-butanol (74 Da), leading to
significant fragment ions.

Role in Drug Development

Chiral 1,2-aminocyclohexanol derivatives are key intermediates in the synthesis of various
pharmaceuticals. The specific stereochemistry is often critical for the drug's efficacy and safety
profile. For instance, structurally related compounds are utilized in the synthesis of
anticoagulants, such as Edoxaban, which is a direct factor Xa inhibitor. The (1S,2S)
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configuration of the aminocyclohexanol moiety is crucial for the proper binding of the drug to its
target enzyme. Therefore, tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate serves as a
vital precursor, enabling the introduction of this specific chiral motif into the final drug molecule.

Signaling Pathways and Experimental Workflows

While tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is primarily a synthetic
intermediate, its incorporation into a final drug product connects it to specific biological
signaling pathways. For example, in the case of anticoagulants like Edoxaban, the ultimate
target is the coagulation cascade.

Below is a simplified representation of the synthesis workflow described in this guide.
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Caption: Synthetic workflow for tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate.

Conclusion

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a fundamentally important chiral
building block in the synthesis of high-value molecules, particularly in the pharmaceutical
industry. This guide has provided a detailed overview of its chemical properties, a practical
synthetic protocol, and methods for its characterization. The strategic use of this intermediate
allows for the efficient and stereocontrolled construction of complex drug candidates,
underscoring its significance in modern drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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